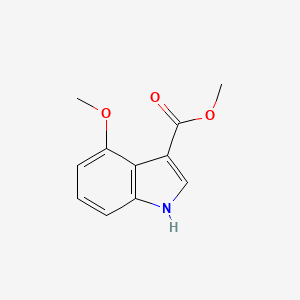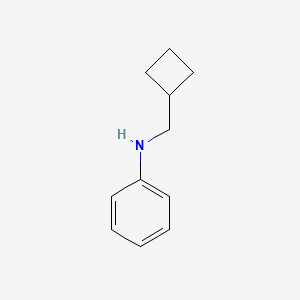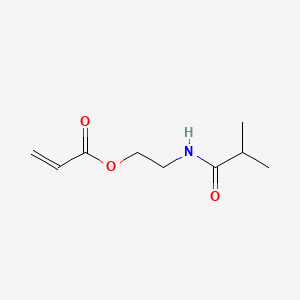
Methyl 4-Methoxyindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Phytoalexins and Fluorescent Labeling Agents
Research has developed concise syntheses of methyl 1-methoxyindole-3-carboxylate, a phytoalexin found in wasabi, showcasing the compound's importance in synthesizing biologically active molecules. The process utilizes modified Cadogan-Sundberg indole synthesis conditions, highlighting its potential in creating complex organic molecules with significant biological activities (Li, Williams, & Peet, 2013). Additionally, the compound's derivative, 6-methoxy-4-quinolone, has been identified as a novel fluorophore with strong fluorescence across a broad pH range, suggesting its application in biomedical analysis as a fluorescent labeling reagent (Hirano et al., 2004).
Spectroscopic and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) has been the subject of spectroscopic and computational studies, revealing insights into its electronic nature and reactivity. Such investigations provide foundational knowledge for applying MMIC and related compounds in designing molecules with desired physical and chemical properties (Almutairi et al., 2017).
Synthetic Applications
The compound has also been utilized in synthesizing analogs of wasabi phytoalexin, demonstrating its role as an active ester in creating ester and amide analogs. This underscores its utility in the synthesis of novel organic compounds with potential biological activity (Yamada, Yamada, Takeda, & Somei, 2001). Furthermore, studies on the methylation of related molecules provide insights into reaction regioselectivity, aiding the design of combinatorial libraries for drug discovery and development (Kovalenko et al., 2020).
Molecular Docking and Anti-viral Activities
Investigations into the docking simulations of related compounds have shown potential as inhibitors of viral replication, specifically for Hepatitis B Virus, suggesting the relevance of these molecules in antiviral research (Kovalenko et al., 2020). This area of research highlights the potential therapeutic applications of methyl 4-methoxyindole-3-carboxylate derivatives.
Safety and Hazards
“Methyl 4-Methoxyindole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
methyl 4-methoxy-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-3-4-8-10(9)7(6-12-8)11(13)15-2/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCLDGGSAWJMAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-Dimethyl-4,8-dioxatricyclo[5.1.0.03,5]octane](/img/structure/B575562.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B575566.png)

![2-Methyl-2-propanyl [(2R)-1-chloro-2-propanyl]carbamate](/img/structure/B575570.png)



